molecular formula C8H11NO3 B12534208 Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate

Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate

Cat. No.: B12534208
M. Wt: 170.18 g/mol
InChI Key: KTMGNAIGXYODKQ-RAMDWTOOSA-N
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Description

Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate is a chemical compound with the molecular formula C8H10DNO3 It is a derivative of ethyl 2-cyano-3-ethoxyprop-2-enoate, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl cyanoacetate and ethyl orthoformate.

    Reaction with Deuterium Source: The hydrogen atom in the ethoxy group is replaced with deuterium using a deuterium source such as deuterated water (D2O) or deuterated ethanol (C2D5OD).

    Formation of the Final Product: The reaction mixture is then subjected to appropriate conditions (e.g., heating, stirring) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy group can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Addition: Electrophiles like halogens or nucleophiles like amines.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Formation of ethyl 2-cyano-3-substituted-3-ethoxyprop-2-enoate.

    Addition: Formation of ethyl 2-cyano-3-deuterio-3-ethoxypropanoate.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate involves its interaction with molecular targets and pathways. The deuterium atom can influence the compound’s reactivity and stability, leading to different biological and chemical effects compared to its non-deuterated counterpart. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-ethoxyprop-2-enoate: The non-deuterated version of the compound.

    Ethyl 2-cyano-3-phenylprop-2-enoate: A similar compound with a phenyl group instead of an ethoxy group.

    Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: A compound with a thiophene ring instead of an ethoxy group.

Uniqueness

Ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate is unique due to the presence of the deuterium atom, which can alter its physical, chemical, and biological properties. This makes it valuable for studies involving isotope effects, reaction mechanisms, and potential therapeutic applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

170.18 g/mol

IUPAC Name

ethyl 2-cyano-3-deuterio-3-ethoxyprop-2-enoate

InChI

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/i6D

InChI Key

KTMGNAIGXYODKQ-RAMDWTOOSA-N

Isomeric SMILES

[2H]C(=C(C#N)C(=O)OCC)OCC

Canonical SMILES

CCOC=C(C#N)C(=O)OCC

Origin of Product

United States

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